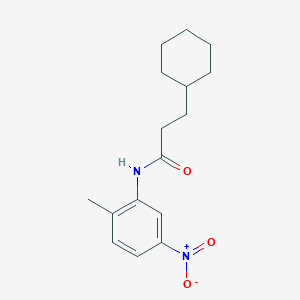
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first synthesized in 2012 by researchers at the University of Queensland in Australia. CX-5461 has shown promising results in preclinical studies as a potential treatment for cancer, particularly in hematological malignancies.
Mecanismo De Acción
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide works by inhibiting RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for protein synthesis. Cancer cells that have high levels of rDNA transcription are particularly sensitive to 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide because they rely heavily on ribosome production for their rapid growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide are primarily related to its inhibition of RNA polymerase I transcription. This leads to a reduction in ribosome production, which can cause cancer cells to undergo cell cycle arrest and apoptosis. 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has also been shown to activate the p53 tumor suppressor pathway, which can further enhance its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide for lab experiments is its selectivity for cancer cells that have high levels of rDNA transcription. This allows researchers to specifically target cancer cells while sparing normal cells. However, 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide can be toxic at high doses, which can limit its use in some experiments. Additionally, the complex synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide. One area of interest is the development of combination therapies that incorporate 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict which cancers will be most responsive to 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide. Finally, there is ongoing research into the optimization of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide synthesis to improve its availability for research and potential clinical use.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide involves several steps, including the reaction of 2-methyl-5-nitrobenzaldehyde with cyclohexylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with propanoyl chloride to form the final product. The synthesis of 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a hallmark of many cancers. 3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide has been shown to be effective in preclinical studies of hematological malignancies, such as multiple myeloma and acute lymphoblastic leukemia. It has also shown promise in solid tumors, such as breast and ovarian cancer.
Propiedades
IUPAC Name |
3-cyclohexyl-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-7-9-14(18(20)21)11-15(12)17-16(19)10-8-13-5-3-2-4-6-13/h7,9,11,13H,2-6,8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTRSPLGYANCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7022074 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)
![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5716550.png)

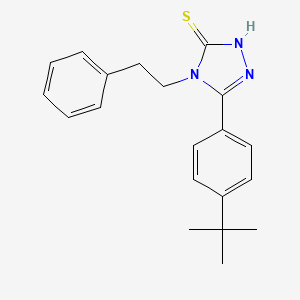
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)
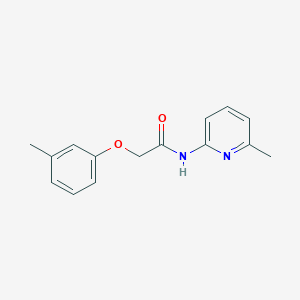
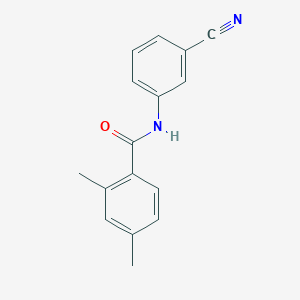
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)
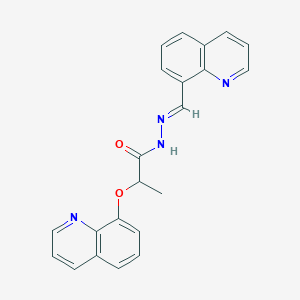
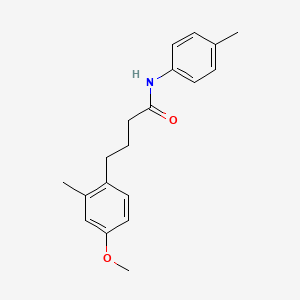
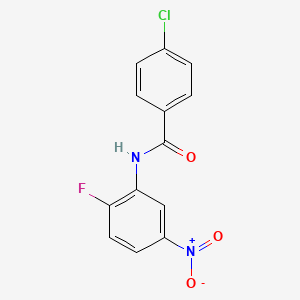
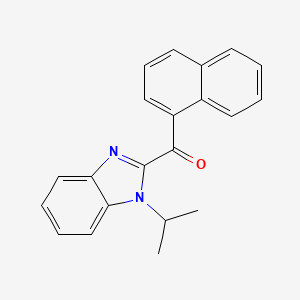
![3-methyl-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5716608.png)